![molecular formula C17H20N2O3 B5598700 methyl 4-hydroxy-2-methyl-3-(1-pyrrolidinylmethyl)-6-quinolinecarboxylate](/img/structure/B5598700.png)
methyl 4-hydroxy-2-methyl-3-(1-pyrrolidinylmethyl)-6-quinolinecarboxylate
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Overview
Description
Methyl 4-hydroxy-2-methyl-3-(1-pyrrolidinylmethyl)-6-quinolinecarboxylate is a compound of interest within the field of heterocyclic chemistry, particularly in the study of quinoline derivatives. Quinoline and its derivatives are known for their varied biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives, such as methyl 4-hydroxy-2-methyl-3-(1-pyrrolidinylmethyl)-6-quinolinecarboxylate, often involves complex reactions including the formation of pyrroloquinoline and pyridoquinoline frameworks. These processes can include targeted synthesis of halo-substituted and alkyl-substituted analogs through methods that ensure high yields and purity of the final compounds (Ukrainets et al., 2011), (Ukrainets et al., 2014).
Molecular Structure Analysis
Structural analyses of quinoline derivatives are critical for understanding their reactivity and biological activity. Techniques such as NMR spectroscopy, mass spectrometry, and polarimetry are commonly used to confirm the structures of synthesized compounds and elucidate details such as the presence of substituents and their impacts on the molecule's properties (Ukrainets et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. These reactions can include interactions with reagents that lead to the formation of novel compounds, demonstrating the versatility of the quinoline scaffold in synthetic chemistry. The reactivity of these compounds is influenced by their unique structural features, such as the presence of the pyrrolidinylmethyl group (Kobayashi et al., 1998).
Physical Properties Analysis
The physical properties of quinoline derivatives, including methyl 4-hydroxy-2-methyl-3-(1-pyrrolidinylmethyl)-6-quinolinecarboxylate, are crucial for their application in various fields. These properties can include solubility, melting points, and crystalline structure, which are essential for formulating these compounds for specific uses. Polymorphic modifications of these compounds can also significantly affect their physical properties and thus their biological activities (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity with various chemical agents and stability under different conditions, are fundamental aspects of their study. These properties determine their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The interaction of these compounds with biological targets can also be influenced by their chemical properties, affecting their efficacy and specificity (Paris et al., 1995).
properties
IUPAC Name |
methyl 2-methyl-4-oxo-3-(pyrrolidin-1-ylmethyl)-1H-quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-14(10-19-7-3-4-8-19)16(20)13-9-12(17(21)22-2)5-6-15(13)18-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHMGIVYOUMUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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